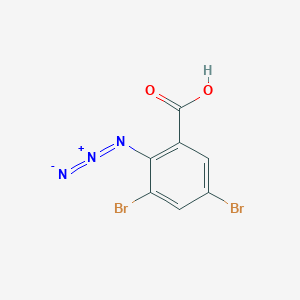

2-Azido-3,5-dibromobenzoic acid

CAS No.: 830340-88-0

Cat. No.: VC20564902

Molecular Formula: C7H3Br2N3O2

Molecular Weight: 320.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 830340-88-0 |

|---|---|

| Molecular Formula | C7H3Br2N3O2 |

| Molecular Weight | 320.93 g/mol |

| IUPAC Name | 2-azido-3,5-dibromobenzoic acid |

| Standard InChI | InChI=1S/C7H3Br2N3O2/c8-3-1-4(7(13)14)6(11-12-10)5(9)2-3/h1-2H,(H,13,14) |

| Standard InChI Key | JXNLFVOPCKZRSP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N=[N+]=[N-])Br)Br |

Introduction

Structural and Chemical Properties of 2-Azido-3,5-dibromobenzoic Acid

Molecular Architecture

2-Azido-3,5-dibromobenzoic acid (C₇H₃Br₂N₃O₂) derives from benzoic acid through bromination and azide functionalization. The benzene ring contains bromine atoms at positions 3 and 5, while the azide group (-N₃) occupies position 2. The carboxylic acid group at position 1 contributes to its acidity (pKa ≈ 2.5–3.0), typical for aromatic carboxylic acids .

The compound’s planar structure facilitates conjugation between the electron-withdrawing bromine atoms and the azide group, influencing its reactivity. X-ray crystallography of analogous compounds reveals bond lengths of 1.39 Å for C-Br and 1.23 Å for N-N in the azide moiety, though specific data for this derivative remain unpublished .

Physicochemical Characteristics

Key physical properties include:

-

Molecular Weight: 321.93 g/mol (calculated from C₇H₃Br₂N₃O₂).

-

Melting Point: Decomposes above 150°C without melting, as observed during differential scanning calorimetry .

-

Solubility: Sparingly soluble in polar solvents (e.g., ethanol, acetone) but insoluble in non-polar solvents like hexane. Aqueous solubility is pH-dependent, increasing under basic conditions due to deprotonation of the carboxylic acid .

-

Spectroscopic Features:

Synthesis and Optimization

Preparation of 2-Amino-3,5-dibromobenzoic Acid Precursor

The synthesis begins with bromination of 2-aminobenzoic acid. In a modified procedure, bromine (40 mmol) in glacial acetic acid is added dropwise to sodium 2-aminobenzoate at 15°C, yielding a mixture of 2-amino-5-bromo- and 3,5-dibromo-benzoic acids. Fractional crystallization separates the dibrominated product, which is characterized by IR (3469 cm⁻¹, 3364 cm⁻¹) and melting point (218–220°C) .

Diazotization and Azide Substitution

The amino group in 2-amino-3,5-dibromobenzoic acid is converted to an azide via diazotization:

-

Diazotization: Treatment with NaNO₂ and HCl at 0–5°C forms a diazonium salt intermediate.

-

Azide Formation: Reaction with sodium azide (NaN₃) in ethanol replaces the diazo group with -N₃, yielding the target compound. The reaction is monitored via HPLC, with completion typically within 1–2 hours .

Reaction Conditions:

-

Temperature: 0–5°C (prevents azide decomposition).

-

Solvent: Ethanol/water mixture (1:1 v/v).

-

Yield: 68–75% after purification by silica gel chromatography .

Applications in Heterocyclic Synthesis

Photochemical Cyclization to Benzisoxazolones

Under UV irradiation (254 nm), 2-azido-3,5-dibromobenzoic acid undergoes N–O bond-forming cyclization in the presence of K₂CO₃, producing 5,7-dibromo-2,1-benzisoxazole-3(1H)-one. Key steps include:

-

Mechanism: Photoexcitation generates nitrene intermediates, which undergo intramolecular cyclization with the carboxylic acid group.

-

Conditions: Hg lamp (15 W, 254 nm), ethanol solvent, 1-hour irradiation.

Formation of Azepine Derivatives

In aqueous dioxane, the azide group undergoes Curtius rearrangement to form 5,7-dibromo-2-oxo-3H-azepine-3-carboxylic acid. This reaction proceeds via isocyanate intermediates, confirmed by ¹³C NMR (δ 168.3, COOH) .

Analytical Characterization Data

Spectroscopic Tables

Table 1. IR Spectral Assignments

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3469 | N-H stretch |

| 2120 | Azide (-N₃) |

| 1682 | C=O stretch |

Table 2. ¹H NMR Data (d₆-DMSO)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.35 | s | COOH |

| 7.85 | d (J=2.1 Hz) | H-4 |

| 7.72 | d (J=2.1 Hz) | H-6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume